
(R)-1-(P-Tolyl)hex-5-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(P-Tolyl)hex-5-EN-1-OL is an organic compound that belongs to the class of alcohols. It features a hexene chain with a hydroxyl group at one end and a p-tolyl group attached to the first carbon. The ® configuration indicates that the compound is chiral and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(P-Tolyl)hex-5-EN-1-OL can be achieved through various methods, including:
Grignard Reaction: One common method involves the reaction of a Grignard reagent with an aldehyde or ketone. For example, the reaction of p-tolylmagnesium bromide with hex-5-enal can yield ®-1-(P-Tolyl)hex-5-EN-1-OL.
Asymmetric Reduction: Another method involves the asymmetric reduction of a corresponding ketone using chiral catalysts or reagents to obtain the ®-enantiomer.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Catalysts, solvents, and reaction conditions are carefully controlled to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
®-1-(P-Tolyl)hex-5-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the hexene chain can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using H2 and a metal catalyst (e.g., Pd/C) can reduce the double bond.
Substitution: Reagents like SOCl2 (Thionyl chloride) can convert the hydroxyl group to a chloride.
Major Products
Oxidation: Formation of ®-1-(P-Tolyl)hex-5-en-1-one.
Reduction: Formation of ®-1-(P-Tolyl)hexan-1-ol.
Substitution: Formation of ®-1-(P-Tolyl)hex-5-en-1-chloride.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a chiral building block.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fine chemicals, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ®-1-(P-Tolyl)hex-5-EN-1-OL depends on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(P-Tolyl)hex-5-EN-1-OL: The enantiomer of the compound with opposite chirality.
1-(P-Tolyl)hex-5-EN-1-OL: The racemic mixture containing both ® and (S) enantiomers.
1-(P-Tolyl)hexan-1-ol: The saturated analog without the double bond.
Uniqueness
®-1-(P-Tolyl)hex-5-EN-1-OL is unique due to its specific ® configuration, which can impart different chemical and biological properties compared to its (S) enantiomer or racemic mixture. Its unsaturated hexene chain also provides distinct reactivity compared to the saturated analog.
Properties
Molecular Formula |
C13H18O |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1R)-1-(4-methylphenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C13H18O/c1-3-4-5-6-13(14)12-9-7-11(2)8-10-12/h3,7-10,13-14H,1,4-6H2,2H3/t13-/m1/s1 |
InChI Key |
CGOZUFAINHFSID-CYBMUJFWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CCCC=C)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(CCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)

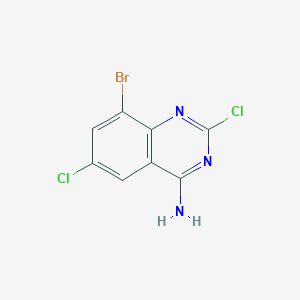
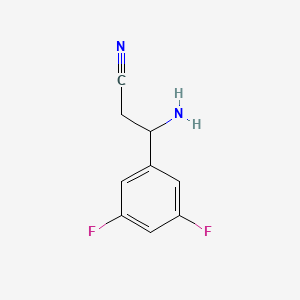

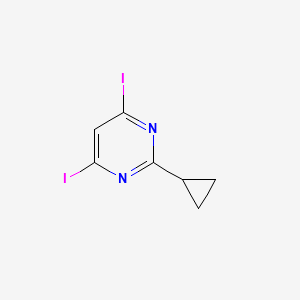
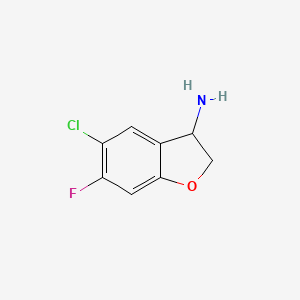

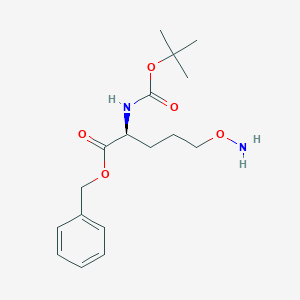



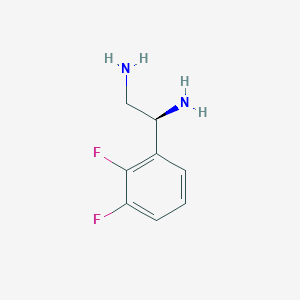
![5-Chloro-4-methyl-[1,1'-biphenyl]-2-OL](/img/structure/B13052008.png)
